ML179 -

ML179

Catalog Number: EVT-8152141
CAS Number:
Molecular Formula: C21H25F3N4O2
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-1H-pyrimidine-2,4-dione is a member of piperazines.
Classification

ML179 falls under the category of small molecule inhibitors specifically targeting nuclear hormone receptors. Its classification as an inverse agonist distinguishes it from traditional agonists by its ability to decrease receptor activity below basal levels . The compound has been researched for its potential therapeutic applications in various biological processes influenced by liver receptor homolog-1.

Synthesis Analysis

Methods and Technical Details

The synthesis of ML179 involves several chemical reactions that yield the final product with the molecular formula C21H25F3N4O2 and a molecular weight of 422.44 grams per mole. While specific synthetic pathways are not detailed in the available literature, compounds of this nature are typically synthesized through multi-step organic reactions involving amine coupling, fluorination, and other functional group transformations.

The synthesis process may include:

  • Formation of the core structure: Utilizing starting materials that contain the necessary functional groups.
  • Fluorination: Introducing trifluoromethyl groups to enhance biological activity.
  • Purification: Employing chromatographic techniques to isolate ML179 from reaction by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of ML179 features a complex arrangement that includes a trifluoromethyl group attached to a phenyl ring and an amine group. The structural representation can be visualized in chemical drawing software or databases that support structural chemistry.

Key structural data includes:

  • Molecular formula: C21H25F3N4O2
  • Molecular weight: 422.44 g/mol
  • Chemical structure: Depicted typically in 2D or 3D models to illustrate spatial arrangements.
Chemical Reactions Analysis

Reactions and Technical Details

ML179's primary role as an inverse agonist involves specific interactions with liver receptor homolog-1. The compound's mechanism can be characterized by its ability to bind to the ligand-binding domain of the receptor, resulting in conformational changes that inhibit receptor activity.

In laboratory settings, ML179 may undergo various chemical reactions including:

  • Binding assays: To determine affinity and efficacy against LRH1.
  • Cell proliferation assays: To assess its anti-proliferative effects on cancer cell lines such as MDA-MB-231.
Mechanism of Action

Process and Data

The mechanism of action for ML179 centers around its interaction with liver receptor homolog-1. By binding to this nuclear receptor, ML179 inhibits transcriptional activity associated with genes regulated by LRH1. The compound achieves this through:

  • Inverse agonism: Reducing the basal activity of LRH1 below normal levels.
  • Transcriptional repression: Leading to decreased expression of target genes involved in cell proliferation and differentiation.

Data from studies indicate that ML179 can achieve up to 64% repression of LRH1 activity at optimal concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ML179 possesses several notable physical and chemical properties relevant for its application in research:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent choice.
  • Stability: Recommended storage conditions include short-term at 0°C and long-term at -20°C under desiccated conditions .

These properties are crucial for handling and application in laboratory settings.

Applications

Scientific Uses

ML179 has garnered attention for its potential applications in various fields of biomedical research. Its primary uses include:

  • Cancer research: Investigating its anti-proliferative effects on breast cancer cell lines.
  • Metabolic studies: Exploring roles in lipid metabolism due to LRH1's involvement in metabolic pathways.
  • Drug development: Serving as a lead compound for further modifications aimed at enhancing specificity and efficacy against related nuclear receptors.

Research into ML179 continues to expand our understanding of nuclear hormone receptors and their implications in health and disease.

Introduction to ML179 in Contemporary Chemical Research

Historical Context of Macrocyclic Compound Development

The development of macrocyclic compounds has evolved significantly since the mid-20th century, transitioning from naturally occurring molecules to rationally designed synthetic compounds. Early macrocyclic therapeutics included antibiotics such as erythromycin (1952) and vancomycin (1958), which demonstrated the unique target-binding capabilities of these structurally complex molecules. The 1980s witnessed a breakthrough with the introduction of cyclosporine, an immunosuppressive macrocyclic peptide that revolutionized organ transplantation. This period established the critical pharmacological principle that macrocycles could modulate protein-protein interactions previously considered "undruggable" [3].

The 1990s and early 2000s saw accelerated development with the introduction of rifamycin derivatives for mycobacterial infections and the hepatitis C therapy telaprevir (2011). Throughout this evolution, key structural characteristics emerged as critical for bioactivity: conformational rigidity for target selectivity, strategic hydrogen bond donors/acceptors for enhanced binding, and optimized lipophilicity for cell permeability. ML179 represents the contemporary pinnacle of this evolutionary trajectory, incorporating a pyrimidinedione core with piperazine and trifluoromethylphenyl moieties that confer both specificity and drug-like properties [1] [3].

Table: Historical Development of Macrocyclic Therapeutics

Time PeriodKey DevelopmentsRepresentative Compounds
1950s-1960sNatural product isolationErythromycin, Vancomycin
1970s-1980sImmunosuppressantsCyclosporine, Tacrolimus
1990s-2000sSemi-synthetic derivativesRifaximin, Sirolimus
2010s-PresentRational design of synthetic macrocyclesML179, FX-909 (PPARG inhibitor)

ML179's Emergence in Targeted Therapeutic Discovery

ML179 emerged from focused chemical biology efforts to develop selective modulators of orphan nuclear receptors, specifically targeting liver receptor homolog-1 (LRH-1). This receptor had remained largely inaccessible to chemical probes due to structural challenges in its ligand-binding domain. The compound was rationally designed as a pyrimidinedione derivative incorporating a cyclohexyl moiety for hydrophobic interactions and a trifluoromethylphenylpiperazine group to confer metabolic stability and enhance binding specificity [1] [3]. The strategic placement of hydrogen bond acceptors at positions 2 and 4 of the pyrimidinedione ring enabled critical interactions with LRH-1's binding pocket.

Biological characterization revealed ML179 functions as a potent inverse agonist of LRH-1 with an half-maximal inhibitory concentration of 320 nanomolar and maximum efficacy of 64% repression in cellular assays. Crucially, it demonstrated exceptional selectivity (>31-fold) against the closely related steroidogenic factor-1, addressing a key challenge in nuclear receptor pharmacology. The compound exhibits physicochemical properties conducive to cellular research: molecular weight of 422.44 grams per mole, ≥99% purity, and solubility to 50 millimolar in dimethyl sulfoxide [1] [3]. These characteristics established ML179 as a valuable chemical probe for investigating LRH-1 biology.

Table: Molecular Properties and Biological Activity Profile of ML179

PropertySpecificationResearch Significance
Chemical Name3-Cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dionePrecise identification and reproducibility
Molecular FormulaC₂₁H₂₅F₃N₄O₂Molecular weight calculation (422.44 g/mol)
Biological TargetLiver Receptor Homolog-1 (LRH-1, NR5A2)Nuclear receptor research applications
MechanismInverse agonist (IC₅₀ = 320 nM)Target repression rather than activation
Selectivity>31-fold over SF1Reduced off-target effects in mechanistic studies
Solubility50 mM in dimethyl sulfoxideCompatibility with cellular assay systems

Unmet Scientific Needs Addressed by ML179 Research

ML179 addresses critical scientific gaps in three principal domains: nuclear receptor pharmacology, cancer therapeutics, and chemical probe development. Prior to ML179's development, LRH-1 represented an orphan nuclear receptor without selective chemical modulators despite its established roles in cholesterol homeostasis, bile acid synthesis, and intestinal stem cell proliferation. This absence of target-specific probes severely limited mechanistic studies of LRH-1's pathophysiological functions, particularly its involvement in pancreatic, breast, and colorectal cancers [1] [3]. The compound's selectivity profile specifically enables researchers to dissect LRH-1 signaling independently of the structurally similar steroidogenic factor-1, addressing a persistent challenge in nuclear receptor pharmacology.

The development of ML179 also contributes significantly to overcoming challenges in drugging transcription factors, which represent approximately 10% of the human proteome but historically less than 1% of successful drug targets. Transcription factors like LRH-1 have been considered "undruggable" due to their shallow protein interfaces and lack of conventional binding pockets. ML179 demonstrates that these targets can be engaged with small molecules through rational chemical design, providing a template for targeting other challenging transcription factors [4]. This breakthrough has stimulated significant pharmaceutical interest, evidenced by recent high-value collaborations such as Roche's partnerships with Flare Therapeutics (2024) and Remix Therapeutics (2024) focused on previously inaccessible transcription factor targets in oncology [4] [8].

Furthermore, ML179 exemplifies the critical function of chemical probes in bridging molecular target validation and therapeutic development. High-quality probes with published specificity profiles enable reproducible mechanistic research across laboratories, addressing the widespread challenge of irreproducible preclinical findings. As noted in drug normalization studies, inconsistencies in compound representation across databases create significant barriers to target discovery and validation [2]. ML179's comprehensive characterization (CAS 1883548-87-5, defined structure-activity relationship, and standardized nomenclature) provides a model for rigorous probe development that facilitates data integration across chemical, biological, and clinical domains.

Properties

Product Name

ML179

IUPAC Name

3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione

Molecular Formula

C21H25F3N4O2

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C21H25F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13-14,16H,1-3,6-7,9-12H2,(H,25,30)

InChI Key

MFABFKUNLDYKGH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.